Salvianan A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

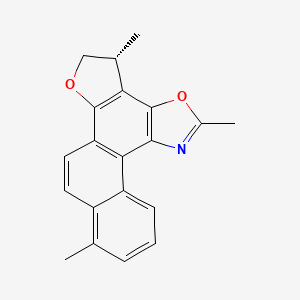

Structure

3D Structure

Properties

Molecular Formula |

C20H17NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene |

InChI |

InChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |

InChI Key |

AIRHUANQVRWHJI-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |

Canonical SMILES |

CC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C |

Origin of Product |

United States |

Foundational & Exploratory

Salvianan A: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianan A, scientifically known as Salvianolic Acid A, is a potent bioactive phenolic acid first isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This document provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the molecular mechanisms underlying its significant antioxidant and anti-inflammatory properties, with a focus on its modulation of the NF-κB and PI3K/Akt signaling pathways. Quantitative data on its biological activities are presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Discovery and Natural Sources

This compound was first isolated and its structure elucidated in 1984 by researchers at the Institute of Materia Medica, Chinese Academy of Medical Sciences in Beijing.[1] It was identified as a new depside of D-(+)-beta-(3,4-dihydroxyphenyl)-lactic acid and 2-(3,4-dihydroxyphenylethenyl)-caffeic acid.[1]

The primary and most commercially significant natural source of this compound is the dried root of Salvia miltiorrhiza Bunge , a perennial plant in the mint family, Lamiaceae.[2][3] This traditional Chinese medicine, also known as Danshen, has been used for centuries to treat various ailments, particularly cardiovascular diseases.[2] this compound is one of the major water-soluble bioactive components of Danshen, though its natural content is relatively low compared to other salvianolic acids like salvianolic acid B.[4] The concentration of this compound in the roots of S. miltiorrhiza can vary depending on the plant's growing period and specific part, with contents being meticulously quantified using techniques like UPLC-TQ-MS/MS.[3]

Quantitative Data

The following tables summarize key quantitative data related to the natural abundance and biological activity of this compound.

Table 1: Natural Abundance of Salvianolic Acid A in Salvia miltiorrhiza

| Plant Part | Method | Reported Content (mg/g dry weight) | Reference |

| Root | HPLC | Varies significantly, generally lower than Salvianolic Acid B | [5][6] |

| Root | UPLC-TQ-MS/MS | 0.01 - 0.20 (approximate range, varies with growth period) | [3] |

| Danshen Decoction | HPLC-MS | 14.84 μg/mg | [7] |

Table 2: In Vitro Biological Activity of Salvianolic Acid A

| Assay | Target/System | IC50 / Ki Value | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | 1.43 ± 0.09 µg/mL | [8] |

| Antioxidant Activity | ABTS Radical Scavenging | 1.35 ± 0.00 µg/mL | [8] |

| Anti-inflammatory Activity | IKKβ Inhibition | Ki = 3.63 µM | [9] |

| Anti-inflammatory Activity | Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW264.7 cells) | Significant inhibition at 125, 250, and 500 µM | [10] |

| Anti-proliferative Activity | Various Cancer Cell Lines | Varies (e.g., ~4.5-4.9 mg/mL for MCF-7) | [11][12] |

Experimental Protocols

Isolation of Salvianolic Acid A from Salvia miltiorrhiza

The following protocol is a generalized representation of methods described in the literature for the isolation of this compound.[4][13][14]

dot

-

Extraction: Powdered roots of Salvia miltiorrhiza are extracted with aqueous ethanol (typically 70-95%) using methods such as maceration or reflux.[3]

-

Liquid-Liquid Partitioning: The crude ethanol extract is concentrated and then suspended in water. This aqueous suspension is then partitioned against a non-polar solvent like ethyl acetate to remove lipophilic compounds. The water-soluble fraction, containing this compound and other salvianolic acids, is collected.

-

Macroporous Resin Chromatography: The aqueous fraction is subjected to macroporous resin column chromatography. The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol to release the salvianolic acids.

-

Sephadex LH-20 Chromatography: The ethanol eluate is further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size and polarity.[13]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column.[13] A gradient elution with a mobile phase consisting of acetonitrile, water, and an acid modifier like formic or acetic acid is employed to yield highly pure this compound.[13]

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of this compound.[15][16][17] The chemical shifts and coupling constants provide information about the connectivity of atoms within the molecule.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways, primarily the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway.[9] It directly targets and inhibits IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] By inhibiting IKKβ, this compound prevents the release and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2, which in turn reduces the production of nitric oxide (NO) and prostaglandins.[9][18]

dot

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Aberrant activation of this pathway is implicated in various diseases, including cancer. This compound has been identified as an inhibitor of the PI3K/Akt signaling pathway.[19][20] It has been shown to attenuate the phosphorylation of Akt, a key downstream effector of PI3K.[19][20] By inhibiting Akt activation, this compound can induce apoptosis in cancer cells and suppress tumor growth.[19] The anti-apoptotic effect of this compound in the context of myocardial ischemia/reperfusion injury is also mediated through the modulation of the JNK/PI3K/Akt signaling pathway, where it promotes the phosphorylation of Akt.[10]

dot

Conclusion

This compound, a key bioactive compound from Salvia miltiorrhiza, has demonstrated significant therapeutic potential, primarily attributed to its potent antioxidant and anti-inflammatory activities. Its discovery and subsequent research have elucidated its mechanisms of action, involving the intricate modulation of the NF-κB and PI3K/Akt signaling pathways. The detailed protocols for its isolation and characterization, along with the compiled quantitative data on its biological efficacy, provide a solid foundation for further research and development. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating future investigations into the full therapeutic potential of this compound.

References

- 1. Salvianolic Acid A, a New Depside from Roots of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of salvianolic acid A, a minor phenolic carboxylic acid of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Salvianolic Acid B in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Certification of a New Salvianolic Acid A Reference Material for Food and Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Salvianolic acid A, a novel PI3K/Akt inhibitor, induces cell apoptosis and suppresses tumor growth in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Salvianolic acid A inhibits platelet activation and arterial thrombosis via inhibition of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvianan A: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianan A, also known as Salvianolic acid A (SAA), is a water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), a perennial plant widely used in traditional Chinese medicine. Emerging scientific evidence has highlighted the potent antioxidant and anti-inflammatory properties of this compound, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antioxidant Properties of this compound

This compound exhibits significant antioxidant activity, primarily through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. Its polyphenolic structure allows it to donate hydrogen atoms to neutralize free radicals.[1]

Quantitative Data on Antioxidant Effects

While specific IC50 values for DPPH and ABTS radical scavenging assays for pure this compound are not consistently reported in the readily available literature, studies on related compounds and extracts containing this compound demonstrate potent antioxidant activity. The primary mechanism of this compound's antioxidant effect appears to be the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[2][3]

| Parameter | Effect of this compound | Model System | Reference |

| Malondialdehyde (MDA) | Significantly reduced | Photochemical induction of stroke (PTS) in mice | [2][3] |

| Superoxide Dismutase (SOD) | Increased activity/expression (SOD1, SOD2) | PTS in mice | [2] |

| Glutathione (GSH) & Glutathione Peroxidase 4 (GPX4) | Amplified antioxidative properties | PTS in mice | [2][3] |

| Nrf2 | Increased levels and nuclear translocation | PTS in mice; 5/6 nephrectomized rats | [2][4] |

| Heme Oxygenase-1 (HO-1) | Increased expression | Retinal pigment epithelial cells | [5] |

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to significantly reduce the expression and secretion of several key pro-inflammatory cytokines and enzymes in a dose-dependent manner.

| Parameter | Effect of this compound | Concentration(s) | Model System | Reference |

| Pro-inflammatory Cytokines | ||||

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced | 10, 30 µM | LPS-stimulated RAW264.7 cells | [1] |

| Interleukin-6 (IL-6) | Significantly reduced | Not specified | LPS-induced acute lung injury in mice | [6] |

| Interleukin-1beta (IL-1β) | Significantly reduced | Not specified | LPS-induced acute lung injury in mice | [6] |

| Inflammatory Enzymes & Mediators | ||||

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | 10, 20, 40 µg/mL | IL-1β-stimulated human chondrocytes | [7] |

| Cyclooxygenase-2 (COX-2) | Decreased expression | 10, 20, 40 µg/mL | IL-1β-stimulated human chondrocytes | [7] |

| Matrix Metalloproteinase-1 (MMP-1) | Inhibited expression | Not specified | IL-1β-stimulated cells | [7] |

| Matrix Metalloproteinase-13 (MMP-13) | Inhibited expression | Not specified | IL-1β-stimulated cells | [7] |

| ADAMTS-5 | Inhibited expression | Not specified | IL-1β-stimulated cells | [7] |

| Signaling Molecules | ||||

| IκB Kinase β (IKKβ) | Potent inhibitory activity (Ki value of 3.63 µM) | 10, 30 µM | LPS-stimulated RAW264.7 cells | [1] |

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the transcription of pro-inflammatory genes.[1][7][8][9] A key target of this compound in this pathway is the IκB Kinase β (IKKβ), which it inhibits in an ATP-noncompetitive manner.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory mediators.[1]

p38/MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. This compound has been demonstrated to inhibit the phosphorylation of p38, thereby downregulating this pathway and reducing the expression of inflammatory mediators.[7][8][10]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by antioxidants like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including SOD and HO-1.[2][4][5]

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the antioxidant and anti-inflammatory properties of this compound.

General Experimental Workflow

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well contains the solvent and DPPH solution. A blank well contains the solvent and methanol.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value from a plot of inhibition percentage versus concentration.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an endogenous antioxidant enzyme.

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1 or NBT) to produce a colored product. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color development.

-

Assay Procedure (using a commercial kit):

-

Prepare cell or tissue lysates according to the kit's instructions.

-

Add samples and standards to a 96-well plate.

-

Add the reaction mixture containing the superoxide-generating system and the detector compound.

-

Incubate at the recommended temperature and time (e.g., 37°C for 20 minutes).

-

Measure the absorbance at the specified wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the colorimetric reaction.

-

Determine the SOD activity in the samples by comparing to a standard curve of known SOD activity. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of the colorimetric reaction by 50%.

-

Malondialdehyde (MDA) Assay

This assay quantifies MDA, a marker of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

-

Reagent Preparation:

-

Prepare a TBA solution in an acidic buffer.

-

-

Assay Procedure:

-

Homogenize tissue samples or lyse cells.

-

Add the TBA reagent to the sample.

-

Heat the mixture at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Quantify the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This immunoassay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

-

Assay Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants or other samples, along with a series of standards of known cytokine concentrations, to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution, which will be converted by HRP to a colored product.

-

Stop the reaction with an acid solution (e.g., H2SO4).

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Western Blot for Signaling Protein Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways (e.g., p-p65, p-p38, Nrf2).

-

Sample Preparation and Gel Electrophoresis:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a protein assay (e.g., BCA).

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using X-ray film or a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action involve the direct scavenging of free radicals, the enhancement of endogenous antioxidant defenses through the Nrf2 pathway, and the inhibition of pro-inflammatory signaling cascades, including the NF-κB and p38/MAPK pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of disease models. Further research to establish a more precise quantitative profile of its antioxidant radical scavenging activities is warranted.

References

- 1. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid A Protects the Kidney against Oxidative Stress by Activating the Akt/GSK-3β/Nrf2 Signaling Pathway and Inhibiting the NF-κB Signaling Pathway in 5/6 Nephrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salvianolic Acid A Protects against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Neutrophil NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Effects of Salvianolic Acid A: A Technical Guide

Introduction

Salvianolic acid A (SAA), a potent polyphenolic compound and one of the most active water-soluble components derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its substantial cardioprotective properties.[1][2] In traditional Chinese medicine, Danshen has been utilized for centuries to treat a variety of cardiovascular ailments.[2][3] Modern pharmacological research has substantiated these traditional uses, revealing that SAA exerts its beneficial effects through a multifaceted approach, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities.[2][3][4] This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the cardioprotective role of Salvianolic acid A, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action

The cardioprotective efficacy of Salvianolic acid A is attributed to its ability to modulate multiple pathological processes associated with cardiac injury, particularly in the context of myocardial ischemia-reperfusion (I/R) injury, cardiac fibrosis, and heart failure.

Antioxidant Effects

SAA is a powerful antioxidant, a property conferred by its polyphenolic structure.[2][3] It directly scavenges reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, thereby mitigating oxidative stress, a key contributor to I/R injury.[5][6] In vitro studies have demonstrated SAA's potent free radical scavenging capabilities.[3] Furthermore, SAA can indirectly enhance the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes.[4][7]

Anti-inflammatory Activity

Inflammation is a critical component in the pathophysiology of various cardiovascular diseases. SAA has been shown to exert significant anti-inflammatory effects.[3][8] It can inhibit the activation of pro-inflammatory signaling pathways, such as the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (Myd88)/TNF receptor-associated factor (TRAF)/Nuclear factor-kappa B (NF-κB) pathway.[9] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes is a major contributor to the loss of cardiac function following myocardial infarction. SAA has demonstrated a remarkable ability to inhibit cardiomyocyte apoptosis.[1][3] This is achieved through the modulation of key apoptotic regulatory proteins. SAA upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[1][10] By altering the Bax/Bcl-2 ratio, SAA effectively shifts the balance towards cell survival.[10]

Anti-Fibrotic Effects

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. SAA has been shown to possess potent anti-fibrotic properties.[11][12] It can inhibit the activation of myofibroblasts, the primary cell type responsible for collagen production in the heart.[11] Mechanistically, SAA has been found to diminish lactate dehydrogenase A (LDHA)-driven aerobic glycolysis in myofibroblasts by blocking the Akt/GSK-3β/HIF-1α axis.[11] It also attenuates Angiotensin II-induced cardiac fibrosis by regulating the Txnip signaling pathway.[12]

Signaling Pathways Modulated by Salvianolic Acid A

The diverse cardioprotective effects of SAA are mediated through its interaction with several critical intracellular signaling pathways.

Akt/GSK-3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. SAA has been shown to activate this pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 beta (GSK-3β).[10] This activation is associated with the preservation of mitochondrial function and a reduction in apoptosis in cardiomyocytes subjected to hypoxia/reoxygenation injury.[10]

Akt/GSK-3β signaling pathway activation by SAA.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. SAA can activate the Nrf2 pathway, leading to the transcription of various antioxidant and cytoprotective genes.[13][14][15] This activation helps to counteract oxidative stress and reduce cellular damage.

Nrf2-mediated antioxidant response activated by SAA.

TLR/Myd88/TRAF/NF-κB Signaling Pathway

SAA has been shown to inhibit the TLR2/TLR4-mediated Myd88 activation and its downstream signaling molecules, including TRAF6 and IRAK4.[9] This leads to the suppression of the NF-κB pathway, resulting in a decreased release of pro-inflammatory cytokines and mediators.[9] This anti-inflammatory mechanism is particularly relevant in the context of heart failure with preserved ejection fraction (HFpEF).[9]

Inhibition of the TLR/Myd88/NF-κB pathway by SAA.

Quantitative Data from Preclinical Studies

The cardioprotective effects of Salvianolic acid A have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of Salvianolic Acid A in Animal Models of Myocardial Ischemia-Reperfusion

| Parameter | Animal Model | SAA Dosage | Outcome | Reference |

| Myocardial Infarct Size | Rat | 5, 10, 20, 40 mg/kg (i.v.) | Significant reduction to 33.5%, 32.5%, 31.2%, and 33.6% respectively | [1] |

| Plasma cTnT, CK-MB, TNF-α, IL-1β | Rat | Not specified | Significant reduction compared to untreated I/R group | [8] |

| Cardiac Hemodynamics | Diabetic Rat | Not specified | Significant improvement after I/R | [3] |

| LDH Activity | Diabetic Rat | Not specified | Significant reduction after I/R | [3] |

| Myocardial Infarction Apoptosis | Diabetic Rat | Not specified | Concomitant reduction | [3] |

Table 2: In Vitro Efficacy of Salvianolic Acid A in Cardiomyocyte Models

| Parameter | Cell Model | SAA Concentration | Outcome | Reference |

| Cell Viability (H₂O₂-induced) | H9c2 cells | 0.64–10⁴ nM | Significant inhibition of H₂O₂-induced viability deficiency | [1] |

| Apoptosis (H₂O₂-induced) | H9c2 cells | Not specified | Significant protection from H₂O₂-induced apoptosis | [1] |

| Bcl-2 Expression | H9c2 cells | Not specified | Upregulation | [1] |

| Bax Expression | Neonatal rat cardiomyocytes | 12.5, 25, 50 µg/mL | Reduction in Bax/Bcl-2 ratio | [10] |

| Cleaved-caspase 3 Expression | Neonatal rat cardiomyocytes | 12.5, 25, 50 µg/mL | Decreased expression | [10] |

| ATP Levels | Neonatal rat cardiomyocytes | 12.5, 25, 50 µg/mL | Significant preservation | [10] |

| ROS Production | Neonatal rat cardiomyocytes | 12.5, 25, 50 µg/mL | Reduced production | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Animal Model of Myocardial Ischemia-Reperfusion Injury

-

Animal Species: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced, for example, with 3% pentobarbital (45 mg/kg, i.p.) or ketamine (20 mg/kg, i.m.) and diazepam (0.05 mg/kg, i.m.).[16]

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a specified period (e.g., 90 minutes) to induce ischemia.[1]

-

Reperfusion: The occlusion is then removed to allow for reperfusion for a designated time (e.g., 24 hours).[1]

-

SAA Administration: SAA is administered intravenously at various doses (e.g., 5, 10, 20, and 40 mg/kg) before and after reperfusion.[1]

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The ischemic zone is visualized using Evans blue dye, and the necrotic tissue is evaluated by triphenyltetrazolium chloride (TTC) staining.[1]

References

- 1. Cardioprotective Effects of Salvianolic Acid A on Myocardial Ischemia-Reperfusion Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sumerianz.com [sumerianz.com]

- 7. scienceopen.com [scienceopen.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Salvianolic acid A alleviates heart failure with preserved ejection fraction via regulating TLR/Myd88/TRAF/NF-κB and p38MAPK/CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salvianolic Acid A Protects Neonatal Cardiomyocytes Against Hypoxia/Reoxygenation-Induced Injury by Preserving Mitochondrial Function and Activating Akt/GSK-3β Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salvianolic acid A diminishes LDHA-driven aerobic glycolysis to restrain myofibroblasts activation and cardiac fibrosis via blocking Akt/GSK-3β/HIF-1α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Salvianolic Acid B Ameliorated Chemotherapeutic Injury of Cardiac Myocytes through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Salvianolic Acid A from Danshen (Salvia miltiorrhiza)

Introduction

Salvianolic acid A (Sal A) is a bioactive phenolic carboxylic acid derived from Danshen (the dried root and rhizome of Salvia miltiorrhiza). It exhibits significant pharmacological activities, with some studies indicating potency greater than that of Salvianolic acid B (Sal B), the most abundant water-soluble compound in Danshen.[1][2] However, the clinical application of Sal A is hampered by its extremely low natural content in the raw plant material, typically ranging from 0.005% to 0.011%.[3]

These application notes provide an overview and detailed protocols for various methods aimed at extracting and isolating Salvianolic acid A from Danshen. The methods described range from conventional direct extraction techniques to advanced strategies designed to enrich the final yield of this valuable compound. The protocols are intended for use by researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Section 1: Extraction Strategies

The extraction of Salvianolic acid A can be approached through two primary strategies: direct extraction of the naturally occurring compound and an enrichment strategy that involves the chemical conversion of a more abundant precursor.

1.1 Direct Extraction Methods

These methods aim to extract the water-soluble phenolic acids, including the small amounts of Sal A, directly from the plant matrix.

-

Conventional Solvent Reflux Extraction : This traditional method involves boiling the powdered Danshen root with a solvent, typically an aqueous ethanol or methanol solution. While straightforward, it can be time-consuming and the prolonged heat may cause degradation of thermolabile compounds.[4][5] Optimal conditions reported for general phenolic acid extraction include using 60% ethanol at a 1:10 solid-to-liquid ratio for 1.5 hours.[6]

-

Ultrasound-Assisted Extraction (UAE) : UAE utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This technique significantly reduces extraction time and temperature, leading to higher yields and better preservation of compounds compared to conventional methods.[5][7][8] It is considered a more efficient and modern approach for extracting salvianolic acids.

-

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[4][9] Using water as a solvent in MAE presents a "green" extraction alternative.[9]

1.2 Enrichment Strategy: Hydrolysis of Salvianolic Acid B

Given the low natural abundance of Salvianolic acid A, a highly effective strategy is to enrich its concentration by converting the much more abundant Salvianolic acid B. Sal B can be hydrolyzed under specific pH and temperature conditions to yield Sal A. This novel procedure can increase the recoverable amount of Sal A to as high as 1.7% of the raw material, with a final purified yield of 0.5% at 98% purity.[1][3] This is the most practical approach for obtaining substantial quantities of Salvianolic acid A for research or development purposes.

Section 2: Data Summary of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of salvianolic acids from Danshen. Note that many optimization studies use Salvianolic acid B (Sal B) as the primary marker due to its high concentration.

| Method | Target Analyte | Solvent | Solvent-to-Material Ratio (mL/g) | Temperature (°C) | Time (min) | Yield / Result |

| Ultrasound-Assisted Extraction | Salvianolic Acid B | 60% Ethanol | 20:1 | 30 | 25 | 33.93 mg/g[5] |

| Ultrasound-Assisted Extraction | Salvianolic Acid B & TIIA | 80% Ethanol | 11:1 | 76 | 73 | Optimized for combined yield[10] |

| Conventional Reflux | Salvianolic Acid B | 60% Ethanol | 10:1 | ~80 | 90 | Optimal for phenolic acids[6] |

| Microwave-Assisted Extraction | Phenolic Acids | Water | Optimized | Optimized | Rapid | Higher yield than conventional methods[9] |

| Enzymatic Method | Salvianolic Acid B | Water (pH 3) | 20:1 | 45 | 20 | 78% extraction rate[11] |

| Hydrolysis & Enrichment | Salvianolic Acid A | Water (pH 4) | Not specified | 90 | 4 days | Enriched to 1.7% in raw material[1][3] |

| Hydrolysis & Purification | Salvianolic Acid A | Water -> Ethanol | Not specified | 90 | 4 days | Final Yield: 0.5% (98% purity) [1][3] |

Section 3: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Salvianolic Acids

This protocol is optimized for the general extraction of salvianolic acids, including Salvianolic acid A, based on parameters reported for Sal B.

Materials and Equipment:

-

Dried Danshen root powder (40-60 mesh)

-

60% Ethanol (v/v) in deionized water

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried Danshen powder and place it into a 500 mL beaker or flask.

-

Add 200 mL of 60% ethanol solution to achieve a 20:1 solvent-to-material ratio.[5]

-

Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.

-

Set the ultrasonic frequency (if adjustable, ~45 Hz) and sonicate for 25-30 minutes at a controlled temperature of 30°C.[5]

-

After sonication, separate the extract from the solid residue by filtration or centrifugation.

-

Collect the supernatant (the extract) and concentrate it using a rotary evaporator under reduced pressure at a temperature below 60°C to remove the ethanol.

-

The resulting aqueous concentrate can be lyophilized to yield a crude extract powder, which can then be subjected to purification.

Protocol 2: Enrichment and Isolation of Salvianolic Acid A via Hydrolysis

This protocol describes the process of hydrolyzing Salvianolic acid B to increase the yield of Salvianolic acid A, followed by purification.[1][3]

Part A: Hydrolysis

-

Prepare a crude extract of Danshen, preferably using a water or aqueous ethanol extraction method (e.g., Protocol 1, but using water as the solvent and concentrating the extract).

-

Adjust the pH of the aqueous crude extract solution to 4.0 using an appropriate acid (e.g., HCl or formic acid).

-

Heat the pH-adjusted solution in a sealed container at 90°C for 4 days. This step facilitates the hydrolysis of Sal B to Sal A.[3]

-

After the incubation period, cool the solution to room temperature. The solution is now enriched with Salvianolic acid A.

Part B: Purification

-

Macroporous Resin Chromatography:

-

Pass the cooled, hydrolyzed solution through a pre-conditioned macroporous resin column (e.g., Amberlite XAD series or similar).

-

Wash the column with deionized water to remove salts, sugars, and highly polar impurities.

-

Elute the salvianolic acids with a stepwise gradient of ethanol. Salvianolic acid A typically elutes in the 20-25% ethanol fraction.[3] Collect the fractions.

-

-

ODS Column Chromatography:

-

Pool the fractions containing Salvianolic acid A (as determined by HPLC analysis).

-

Concentrate the pooled fractions under reduced pressure to remove ethanol.

-

Load the resulting aqueous solution onto a reversed-phase ODS (C18) column.

-

Elute with a methanol-water or acetonitrile-water gradient to achieve final purification.

-

-

Final Steps:

-

Combine the pure fractions containing Salvianolic acid A.

-

Concentrate the solution and lyophilize to obtain pure Salvianolic acid A powder (purity >98%).[1]

-

Section 4: Visualizations (Diagrams)

References

- 1. Isolation of salvianolic acid A, a minor phenolic carboxylic acid of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

High-Yield Isolation and Purification of Salvianan A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield isolation and purification of Salvianan A (also known as Salvianolic acid A) from Salvia miltiorrhiza (Danshen). The methodologies described herein are compiled from established scientific literature to offer a comprehensive guide for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a water-soluble phenolic carboxylic acid derivative found in the roots of Salvia miltiorrhiza. It has demonstrated significant biological activities, including antioxidant and free radical scavenging properties. However, its naturally low abundance in the plant material presents a challenge for its isolation in sufficient quantities for extensive research and clinical investigation. The protocols outlined below address this challenge by presenting methods to enhance the yield and purity of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from key purification methodologies for this compound.

Table 1: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

| Parameter | Value | Reference |

| Starting Material | Crude extract of Salvia miltiorrhiza | [1] |

| Amount of Crude Sample | 260 mg | [1] |

| Yield of this compound | 4.27 mg | [1] |

| Purity of this compound | 96.67% | [1] |

| Solvent System | n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) | [1] |

Table 2: Enhanced Yield of this compound through Hydrolysis and Chromatographic Purification

| Parameter | Value | Reference |

| Starting Material | Salvia miltiorrhiza raw material | [2][3] |

| Enrichment of this compound (post-hydrolysis) | 1.7% of raw material | [2][3] |

| Final Yield of this compound | 0.5% of raw material | [2][3] |

| Final Purity of this compound | 98.0% | [2][3] |

| Purification Method | Macroporous resin and ODS column chromatography | [2][3] |

Experimental Protocols

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Isolation and Purification of this compound

This protocol details the direct isolation and purification of this compound from a crude extract of Salvia miltiorrhiza using HSCCC.

1. Preparation of Crude Extract:

-

Macerate dried roots of Salvia miltiorrhiza and extract with a suitable solvent such as an ethanol-water mixture.

-

Concentrate the extract under reduced pressure to obtain the crude extract.

2. HSCCC Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water in a volume ratio of 3:6:6:10.[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Column Preparation: Fill the HSCCC column with the upper stationary phase.

-

Sample Loading: Dissolve 260 mg of the crude extract in a small volume of the lower mobile phase and inject it into the column.[1]

-

Elution: Pump the lower mobile phase through the column at a specific flow rate while the apparatus is rotating at a set speed.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor for the presence of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: High-Yield Production of this compound via Hydrolysis of Salvianolic Acid B and Subsequent Purification

This protocol describes a method to significantly increase the yield of this compound by converting the more abundant Salvianolic acid B into this compound through hydrolysis, followed by a two-step chromatographic purification.[2][3]

1. Hydrolysis of Salvianolic Acid B:

-

Prepare an aqueous solution of the crude extract from Salvia miltiorrhiza.

-

Adjust the pH of the solution to 4.0.

-

Heat the solution at 90°C for 2 days to facilitate the hydrolysis of Salvianolic acid B to this compound.[3] This process can enrich the content of this compound to approximately 1.7% of the raw material.[2][3]

2. Macroporous Resin Chromatography (Pre-purification):

-

Load the hydrolyzed solution onto a pre-equilibrated D101 macroporous resin column.

-

Wash the column with water and 20% ethanol to remove highly polar impurities like polysaccharides, proteins, danshensu, and protocatechuic aldehyde.[3]

-

Elute the fraction containing this compound with 50% ethanol. A recovery of approximately 90% can be expected in this step.[3]

3. Octadecylsilyl (ODS) Column Chromatography (Final Purification):

-

Concentrate the 50% ethanol fraction from the previous step.

-

Load the concentrated sample onto a pre-equilibrated ODS column.

-

Elute the column with a suitable gradient of methanol in water to separate this compound from other remaining compounds.

-

Collect fractions and analyze for purity using HPLC.

-

Combine the pure fractions and remove the solvent to obtain highly pure this compound (≥98.0%).[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the high-yield isolation and purification of this compound.

Caption: Workflow for this compound Isolation and Purification.

References

- 1. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of salvianolic acid A, a minor phenolic carboxylic acid of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS/MS Analysis of Salvia sp. Bioactive Compounds in Biological Samples

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of bioactive compounds from the Salvia genus in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the initial request specified "Salvianan A," this appears to be a less common designation. Therefore, this guide focuses on two well-researched and structurally distinct bioactive compounds from Salvia species: Salvinorin A and Salvianolic Acid A/B . These compounds serve as representative examples for developing and validating robust bioanalytical methods for complex natural products. The methodologies and data presented are intended for researchers, scientists, and drug development professionals.

1. Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Salvinorin A and Salvianolic Acid A/B in biological samples.

Table 1: LC-MS/MS Method Performance for Salvinorin A

| Parameter | CSF | Plasma | Reference |

| LLOQ | 0.0125 ng/mL | 0.05 ng/mL | [1][2][3][4] |

| Interday Precision | < 1.7% | < 3.47% | [1][3][4] |

| Interday Accuracy | < 9.42% | < 12.37% | [1][3][4] |

Table 2: LC-MS/MS Method Performance for Thonningianin A (as an example of a complex polyphenol similar to Salvianolic Acids)

| Parameter | Rat Plasma | Reference |

| Linearity Range | 10 - 1200 ng/mL | [5] |

| LLOQ | 10 ng/mL | [5] |

| Intra-day Accuracy & Precision | Meets acceptance criteria | [5] |

| Inter-day Accuracy & Precision | Meets acceptance criteria | [5] |

Table 3: Pharmacokinetic Parameters of Salvianolic Acid A in Beagle Dogs (Oral Administration)

| Dose | Cmax (µg/L) | AUC(0-t) (µg/L·h) | Reference |

| 5 mg/kg | 14.38 | 38.77 | [[“]] |

| 10 mg/kg | Varies | Varies | [[“]] |

| 20 mg/kg | 38.18 | 130.33 | [[“]] |

2. Experimental Protocols

The following are detailed protocols for the LC-MS/MS analysis of Salvinorin A and Salvianolic Acids in biological samples.

2.1. Sample Preparation

2.1.1. Plasma Sample Preparation for Salvinorin A (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

Centrifuge human plasma samples at 21,000 x g for 4 minutes to obtain clear, particulate-free plasma.[1][3]

-

Spike 300 µL of the clear plasma with an appropriate internal standard.[1][3]

-

Load the spiked plasma onto a C18 SPE column (100 mg/mL loading capacity).[1][3]

-

Wash the SPE column with an appropriate aqueous solution to remove interferences.

-

Elute Salvinorin A from the SPE column with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS injection.

2.1.2. CSF Sample Preparation for Salvinorin A (Dilute-and-Shoot)

-

Thaw CSF samples at room temperature.

-

Transfer 300 µL of the CSF sample to a high-recovery sample vial.[2]

-

Add an internal standard.[2]

-

Dilute the sample to a final volume of 350 µL with a solution to achieve a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.[2]

-

Vortex the sample and inject it directly into the LC-MS/MS system.[2]

2.1.3. Plasma Sample Preparation for Salvianolic Acids (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 150 µL plasma sample, add 15 µL of internal standard solution (e.g., 1 µg/mL Naringin).[7]

-

Add 10 µL of 3 mmol/L HCl and 10 µL of 10 mg/mL vitamin C.[7]

-

Add 1 mL of ethyl acetate for liquid-liquid extraction or a suitable volume of a precipitation solvent like acetonitrile or methanol.[7]

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under nitrogen.[8]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

2.2. Liquid Chromatography

2.2.1. Chromatographic Conditions for Salvinorin A

-

Column: C18 analytical column (e.g., 1 mm ID x 50 mm).[1][3][4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A shallow acetonitrile/water gradient, for example, 29% to 33% acetonitrile over 8 minutes.[1][3][4]

-

Flow Rate: Dependent on column dimensions (e.g., 0.2 mL/min for smaller ID columns).[9]

-

Column Temperature: 35 °C.[5]

2.2.2. Chromatographic Conditions for Salvianolic Acids

-

Column: C18 reversed-phase column (e.g., Thermo ODS C18, 50mm x 2.1mm, 5µm).[10]

-

Mobile Phase A: 0.1% aqueous formic acid.[10]

-

Mobile Phase B: Methanol or Acetonitrile.[10]

-

Elution: Isocratic or gradient elution depending on the complexity of the sample. For example, an isocratic elution with 0.1% aqueous formic acid-methanol (50:50, v/v).[10]

-

Flow Rate: 0.4 mL/min.[10]

-

Injection Volume: 3 µL.[5]

-

Column Temperature: 35 °C.[10]

2.3. Mass Spectrometry

2.3.1. Mass Spectrometric Conditions for Salvinorin A

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3][4]

-

MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

-

Key Parameters: Optimize capillary voltage, sheath gas, auxiliary gas, and vaporizer temperature.[10]

2.3.2. Mass Spectrometric Conditions for Salvianolic Acids

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode for phenolic acids, but positive mode can also be used.[7]

-

Scan Type: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[7]

-

MRM Transitions: To be optimized for the specific salvianolic acid and internal standard. For example, for Salvianolic acid D, m/z 417, and for the internal standard Naringin, m/z 579 have been used.[7]

-

Key Parameters: Optimize fragmentation voltage, gain, and dwell time for each transition.[7]

3. Visualizations

3.1. Experimental Workflow

Caption: General experimental workflow for LC-MS/MS analysis of bioactive compounds in biological samples.

3.2. Signaling Pathway

Salvianolic acids are known to modulate multiple signaling pathways.[1][2][3] Salvianolic Acid B, for instance, has been shown to inhibit the TGF-β signaling pathway, which is crucial in processes like fibrosis.[9][11][12][13]

Caption: Inhibition of the TGF-β signaling pathway by Salvianolic Acid B.

References

- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sxytorganic.com [sxytorganic.com]

- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salvianolic acid B prevents epithelial-to-mesenchymal transition through the TGF-beta1 signal transduction pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvianolic acid B prevents epithelial-to-mesenchymal transition through the TGF-β1 signal transduction pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Laboratory Synthesis of Salvianan A (Salvianolic Acid A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

Salvianolic acid A is chemically designated as (2R)-3-(3,4-dihydroxyphenyl)-2-{[(2E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy}propanoic acid.

Molecular Formula: C₂₆H₂₂O₁₀ Molecular Weight: 494.45 g/mol

Synthetic Strategy Overview

The synthesis of salvianolic acid A can be conceptually divided into three main stages:

-

Synthesis of the Danshensu Moiety: Preparation of a protected form of (R)-3-(3,4-dihydroxyphenyl)lactic acid (danshensu).

-

Synthesis of the Caffeic Acid Dimer Moiety: Preparation of a suitably protected and activated dimer of caffeic acid.

-

Coupling and Deprotection: Esterification of the protected danshensu with the protected caffeic acid dimer, followed by global deprotection to yield salvianolic acid A.

Due to the numerous phenolic hydroxyl groups, protection/deprotection steps are critical to avoid side reactions. Benzyl ethers are a common choice for protecting catechols, and they can be removed under neutral conditions by hydrogenolysis.

Experimental Protocols

Part 1: Synthesis of Protected Danshensu

The synthesis of the danshensu moiety starts from commercially available 3,4-dihydroxybenzaldehyde.

Step 1.1: Protection of 3,4-Dihydroxybenzaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde (1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4 eq).

-

To this suspension, add benzyl bromide (BnBr, 2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dibenzyloxybenzaldehyde.

Step 1.2: Asymmetric Synthesis of Protected Danshensu

A Sharpless asymmetric dihydroxylation followed by reductive workup can be employed to introduce the chiral hydroxyl group.

-

React the protected benzaldehyde with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) via a Horner-Wadsworth-Emmons reaction to yield the corresponding α,β-unsaturated ester.

-

Subject the α,β-unsaturated ester to Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the diol with the desired stereochemistry.

-

The resulting diol can then be selectively protected and reduced to yield the protected danshensu precursor.

Note: Asymmetric synthesis can be complex. An alternative is to use a chiral starting material or perform a chiral resolution at a later stage.

Part 2: Synthesis of the Caffeic Acid Dimer Moiety

The synthesis of the caffeic acid dimer involves the formation of a benzofuran core, which is a key structural feature in related natural products.

Step 2.1: Synthesis of a Benzofuran Intermediate

-

Start with a suitably protected catechol derivative, for example, 1,2-dibenzyloxybenzene.

-

Perform a Vilsmeier-Haack reaction to introduce a formyl group.

-

React the resulting aldehyde with a protected propargyl alcohol derivative in the presence of a suitable base to form a propargyl ether.

-

Induce a cyclization reaction, often thermally or with a gold catalyst, to form the benzofuran ring system.

-

Further functional group manipulations will be necessary to introduce the acrylic acid side chain.

Part 3: Coupling and Deprotection

Step 3.1: Esterification

-

The protected danshensu (from Part 1) and the protected caffeic acid dimer (from Part 2) are coupled using a standard esterification protocol.

-

Dissolve the protected danshensu (1 eq) and the protected caffeic acid dimer carboxylic acid (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3.2: Global Deprotection

-

Dissolve the fully protected salvianolic acid A in a suitable solvent system, such as a mixture of methanol and ethyl acetate.

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric or slightly elevated pressure.

-

Stir vigorously at room temperature until all benzyl protecting groups are removed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield pure salvianolic acid A.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | Benzylation | 3,4-Dihydroxybenzaldehyde | K₂CO₃, BnBr, DMF | 3,4-Dibenzyloxybenzaldehyde | 90-95 |

| 3.1 | Esterification | Protected Danshensu | Protected Caffeic Acid Dimer, DCC, DMAP | Protected Salvianolic Acid A | 60-70 |

| 3.2 | Hydrogenolysis | Protected Salvianolic Acid A | H₂, Pd/C | Salvianolic Acid A | 80-90 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Biological Activity

Salvianolic acid A has been shown to exert its biological effects through various signaling pathways. Its antioxidant properties are central to its mechanism of action.

Caption: Signaling pathways modulated by Salvianolic Acid A.

Experimental Workflow

The overall experimental workflow for the synthesis of salvianolic acid A is depicted below.

Caption: Workflow for the total synthesis of Salvianolic Acid A.

Conclusion

The chemical synthesis of salvianolic acid A is a challenging but feasible endeavor for experienced synthetic organic chemists. The protocol outlined above provides a strategic framework for its laboratory preparation. Careful execution of protection-deprotection strategies and purification techniques is paramount to achieving a successful synthesis. Further research into more convergent and efficient synthetic routes is warranted to facilitate broader access to this valuable natural product for pharmacological studies and drug development.

Application Notes and Protocols for Cell-Based Assays to Evaluate Salvianan A Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to investigate the biological activities of Salvianan A (Sal A), also known as Salvianolic acid A (SAA). This compound is a water-soluble polyphenolic compound extracted from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] Scientific research has demonstrated its potential as a therapeutic agent with antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] This document outlines the methodologies for assessing these activities in a laboratory setting.

Anti-Cancer Activity of this compound

This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis. The following protocols describe standard assays to quantify these effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. After 24 hours of cell seeding, replace the medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[1][5]

-

Formazan Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][7]

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| SKOV3 (Ovarian Carcinoma) | 72 | ~5-30 | [2] |

| HeLa (Cervical Cancer) | 72 | ~5-30 | [2] |

| NCI-H1975 (Non-small cell lung cancer) | 72 | ~5-30 | [2] |

| DU145 (Prostate Carcinoma) | 72 | ~5-30 | [2] |

| A549 (Lung Adenocarcinoma) | 72 | ~5-30 | [2] |

| MCF-7 (Breast Cancer) | 24 | 4.5 mg/mL | [6] |

| MCF-7 (Breast Cancer) | 48 | 4.9 mg/mL | [6] |

| MCF-7 (Breast Cancer) | 72 | 4.6 mg/mL | [6] |

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.[8][9][10]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Data Presentation:

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| I/R-injured AC16 | Control | 2.5 ± 0.2 | [4] |

| I/R-injured AC16 | I/R | 29.6 ± 0.9 | [4] |

| I/R-injured AC16 | I/R + 10 µM Sal B | 24.9 ± 1.4 | [4] |

| I/R-injured AC16 | I/R + 25 µM Sal B | 18.6 ± 0.5 | [4] |

| I/R-injured AC16 | I/R + 50 µM Sal B | 12.6 ± 0.7 | [4] |

| CHC-induced RAW264.7 | Control | 7.76 ± 0.38 | [11] |

| CHC-induced RAW264.7 | CHC | 26.42 ± 0.59 | [11] |

| CHC-induced RAW264.7 | CHC + 100 µM Sal B | 23.20 ± 0.71 | [11] |

| CHC-induced RAW264.7 | CHC + 150 µM Sal B | 18.95 ± 1.13 | [11] |

| CHC-induced RAW264.7 | CHC + 200 µM Sal B | 13.33 ± 0.51 | [11] |

Cell Migration and Invasion Assays

1.3.1. Wound Healing (Scratch) Assay

This assay is a straightforward method to study cell migration in vitro.[12][13][14]

Protocol:

-

Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium with or without this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

1.3.2. Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells through an extracellular matrix.[15]

Protocol:

-

Prepare Transwell Inserts: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Add Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber. Add this compound to either or both chambers depending on the experimental design.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have invaded through the membrane to the lower surface with crystal violet. Count the number of stained cells under a microscope.

Anti-Inflammatory Activity of this compound

This compound has been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Protocol:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW264.7) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Induce Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

-

Collect Supernatant: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

| Cell Line | Treatment | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Reference |

| LPS-stimulated BV2 microglial cells | Varies | Dose-dependent decrease | Dose-dependent decrease | |

| LPS-stimulated RAW264.7 macrophages | Varies | Dose-dependent decrease | Dose-dependent decrease | [12] |

Signaling Pathway Analysis

This compound modulates several key signaling pathways involved in cell survival, proliferation, and inflammation. Western blotting is a common technique to analyze the expression and phosphorylation status of key proteins in these pathways.

Western Blot Analysis of NF-κB and MAPK Pathways

Protocol:

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS, TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflows and Signaling Pathways

References

- 1. Salvianolic Acid A Protects against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Neutrophil NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic acid B inhibits myocardial I/R-induced ROS generation and cell apoptosis by regulating the TRIM8/GPX1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]